The compound is cataloged under the Chemical Abstracts Service number 406470-84-6 and can be found in databases such as PubChem and BenchChem. It is primarily classified as an organic compound with potential biological activity, particularly in the context of antimicrobial and antimycobacterial research .
Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate features a distinctive molecular structure characterized by:
The molecular formula is , with an InChI Key of VFHBZZDZKULWDU-UHFFFAOYSA-N, indicating its unique chemical identity .
Techniques such as Single Crystal X-Ray Diffraction (SC-XRD) have been employed to elucidate the bond lengths, valence angles, and spatial arrangement of atoms within similar compounds, providing insights into their structural integrity and stability.
Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate participates in several chemical reactions typical of furan derivatives:
The mechanism of action for Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate primarily revolves around its interactions with biological targets:
The physical and chemical properties of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate include:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are used to characterize these properties further, providing insights into functional groups and molecular dynamics .
Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate has several scientific applications:
Xylanolytic enzymes are essential for initiating the biosynthetic pathway of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate by degrading plant cell wall hemicellulose into precursor molecules. In fungal pathogens like Curvularia lunata, endo-xylanases (EC 3.2.1.8) hydrolyze β-1,4-glycosidic bonds in xylan polymers, releasing xylose oligomers. These oligomers are further processed by β-xylosidases (EC 3.2.1.37) into monomeric xylose, the primary metabolic precursor for furan ring formation [1] [3]. The efficiency of this process depends on auxiliary enzymes, including α-glucuronidase, α-arabinofuranosidase, and acetylxylan esterase, which remove side-chain substituents from the xylan backbone, facilitating complete depolymerization [3] [8].
Genetic studies of Curvularia lunata mutants (e.g., Δclxyn24 and Δclaxe43) reveal that disruptions in xylanase or acetyl xylan esterase genes significantly reduce toxin production due to impaired xylose release. Supplementing cultures with exogenous xylose restores biosynthesis, confirming that xylose serves as the foundational carbon source for downstream furan derivatives [1]. Fungal genomes exhibit substantial expansion in carbohydrate-active enzyme (CAZyme) genes, with Aspergillus niger and Trichoderma viride producing over 3,400 U/ml and 72 U/ml of xylanase, respectively, under optimal conditions [3] [8]. This enzymatic diversity enables efficient biomass deconstruction in varied ecological niches.
Table 1: Key Xylanolytic Enzymes in Precursor Generation
Enzyme | Function | Optimal Activity | Source Organism |
---|---|---|---|
Endo-1,4-β-xylanase | Cleaves xylan backbone into oligomers | 3400 U/ml (solid-state fermentation) | Aspergillus niger |
β-Xylosidase | Hydrolyzes oligomers to xylose | 47.33 IU/ml (submerged fermentation) | Bacillus subtilis |
Acetyl xylan esterase | Removes acetyl groups from xylan | Critical for furfural precursor | Curvularia lunata |
Furfural, derived from xylose via acid-catalyzed dehydration, undergoes enzymatic oxidation to form furoic acid derivatives essential for Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate assembly. In Curvularia lunata, alcohol dehydrogenase Cladh6 (EC 1.1.1.1) catalyzes the dehydrogenation of furfural to furoic acid, a reaction confirmed through gene deletion studies. ΔCladh6 mutants exhibit a 70–80% reduction in Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate analog production, which is fully restored upon furoic acid supplementation [1]. This two-step oxidation proceeds via a furan methanol intermediate, with NAD⁺ serving as a cofactor [4].
Biocatalytic optimization studies demonstrate that recombinant Escherichia coli expressing alcohol dehydrogenases achieve near-quantitative conversion (96–100%) of furfural to furoic acid under mild conditions (30°C, pH 7.0) [4]. Chemoenzymatic cascades further enhance efficiency; for example, Sn-FS-RH solid acid catalysts convert lignocellulosic biomass to furfural in deep eutectic solvents (e.g., choline chloride-maleic acid), achieving yields of 46.7% prior to enzymatic oxidation [4]. Metabolomic analyses of Curvularia lunata strains reveal that furoic acid accumulation directly correlates with Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate synthesis, positioning it as a key branch point intermediate [1].
Table 2: Enzymatic Conversion Metrics for Furoic Acid Synthesis
Parameter | Cladh6 (Native) | Recombinant E. coli |
---|---|---|
Conversion Rate | 85–90% (in Fries 3 medium) | 96–100% (aqueous buffer) |
Optimal pH | 6.5–7.0 | 7.0 |
Cofactor Dependence | NAD⁺ | NAD⁺ |
Byproduct Inhibition | Furfuryl alcohol | None reported |
Polyketide synthase enzymes assemble the furan-carboxylate core of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate through sequential condensation of acyl-CoA units. In fungi, highly reducing polyketide synthase systems (HR-PKS), such as ClPKS18 in Curvularia lunata, are essential for generating polyketide intermediates. Deletion of ClPKS18 abolishes Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate analog production and causes intracellular accumulation of furfural, confirming its role in polyketide chain initiation [1] [5].
HR-PKS activity depends on post-translational activation by phosphopantetheine transferase, which primes the acyl carrier protein domains for substrate loading [5]. Transcriptional regulation integrates nutrient sensing and developmental cues:
Transport mechanisms finalize biosynthesis. In Aureobasidium, glycolipid transporters (GLTP) and ABC transporters (MDR1) export polyketides extracellularly. Disruption of GLTP or MDR1 causes intracellular lipid accumulation and cellular swelling, indicating failed secretion [5]. This regulatory architecture ensures spatiotemporal coordination of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate assembly.
Table 3: Genetic Elements Regulating Polyketide Synthase Activity
Regulatory Element | Function | Effect of Deletion |
---|---|---|
ClPKS18 | Polyketide backbone synthesis | Loss of furan-carboxylate production |
Phosphopantetheine transferase | PKS activation | Abolished enzyme activity |
CodY | Nutrient-responsive PKS expression | Reduced transcript levels |
Gal11 | Transcriptional activation of PKS genes | Complete biosynthesis block |
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